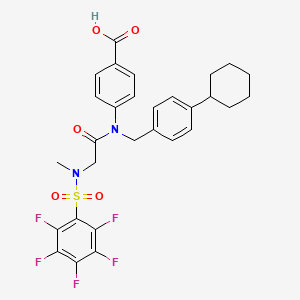

SH-4-54

Description

Properties

IUPAC Name |

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYGNNOSJWBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F5N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SH-4-54 STAT3/STAT5 binding affinity

An In-depth Technical Guide to the STAT3/STAT5 Binding Affinity of SH-4-54

Introduction

SH-4-54 is a potent, cell-permeable, non-phosphorylated small molecule inhibitor of the Signal Transducer and Activator of Transcription (STAT) protein family, with notable activity against STAT3 and STAT5.[1][2][3] These transcription factors are critical components of the JAK-STAT signaling pathway, which regulates essential cellular processes including proliferation, differentiation, and apoptosis.[4][5] Aberrant or persistent activation of STAT3 and STAT5 is a hallmark of numerous human cancers, including glioblastoma, colorectal cancer, and various hematopoietic malignancies, making them prime therapeutic targets.[5][6][7]

SH-4-54 functions by targeting the Src Homology 2 (SH2) domain, a highly conserved region crucial for STAT protein phosphorylation, dimerization, and subsequent nuclear translocation.[6] By binding to the SH2 domain, SH-4-54 effectively blocks STAT3 and STAT5 activation, leading to the suppression of their downstream transcriptional targets, which include genes vital for tumor cell survival and growth like c-Myc, Cyclin D1, and Bcl-xL.[6][8] This guide provides a comprehensive overview of the binding affinity of SH-4-54 for STAT3 and STAT5, details the experimental protocols used for its characterization, and visualizes its mechanism of action.

Data Presentation: Binding Affinity

The binding affinity of SH-4-54 to STAT3 and STAT5 has been quantified using biophysical techniques. The dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.

| Compound | Target Protein | Binding Affinity (KD) | Assay Type |

| SH-4-54 | STAT3 | 300 nM | Cell-free assay[1] |

| SH-4-54 | STAT5 | 464 nM | Cell-free assay[1] |

Additionally, SH-4-54 demonstrates selectivity for STAT3 over STAT1. In competitive binding assays against a phosphopeptide, the inhibition constant (Ki) for the STAT3 SH2 domain was 23.5 µM, which is four-fold more potent than for the STAT1 SH2 domain (Ki = 92.3 µM).

Signaling Pathway and Mechanism of Action

The canonical JAK-STAT pathway is initiated when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. STAT proteins are recruited to these phosphorylated sites via their SH2 domains, where they are, in turn, phosphorylated by the JAKs. This phosphorylation triggers the STATs to form homodimers or heterodimers, which then translocate to the nucleus to regulate gene expression.

SH-4-54 exerts its inhibitory effect by directly binding to the SH2 domain of STAT3 and STAT5. This action physically obstructs the recruitment of STAT proteins to the activated cytokine receptor complex, thereby preventing their phosphorylation by JAKs. Without this critical phosphorylation event, STAT proteins cannot dimerize, translocate to the nucleus, or initiate the transcription of target genes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SH-4-54|DC Chemicals [dcchemicals.com]

- 3. medkoo.com [medkoo.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

SH-4-54: A Technical Guide to a Potent STAT3/STAT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-4-54 is a potent, cell-permeable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. It has emerged as a significant tool in cancer research, particularly for malignancies driven by aberrant STAT3 signaling, such as glioblastoma. This document provides a comprehensive technical overview of SH-4-54, including its discovery, mechanism of action, synthesis, and key experimental data. Detailed protocols for relevant assays are provided to facilitate its application in research and drug development.

Discovery and Mechanism of Action

SH-4-54 was identified through rational drug design as a non-phosphorylated, direct-binding inhibitor of STAT3.[1] It exerts its inhibitory effect by targeting the SH2 domain of STAT3, a critical region for the dimerization and subsequent activation of this transcription factor.[2] By binding to the SH2 domain, SH-4-54 prevents the phosphorylation of STAT3 at Tyrosine 705 (Y705), a key step in its activation cascade.[3][4] This inhibition of phosphorylation prevents the formation of pSTAT3:pSTAT3 homodimers, their translocation to the nucleus, and the subsequent transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1][5] While a potent STAT3 inhibitor, SH-4-54 also demonstrates high affinity for STAT5, another member of the STAT family implicated in cancer.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for SH-4-54, providing a comparative overview of its binding affinity and inhibitory activity.

Table 1: Binding Affinity (KD)

| Target | KD (nM) | Method | Reference |

| STAT3 | 300 | Surface Plasmon Resonance (SPR) | [1][2] |

| STAT5 | 464 | Surface Plasmon Resonance (SPR) | [2] |

Table 2: In Vitro Inhibitory Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| 127EF | Glioblastoma Brain Tumor Stem Cell | 0.066 | Alamar Blue | Not specified |

| 30M | Glioblastoma Brain Tumor Stem Cell | 0.1 | Alamar Blue | Not specified |

| 84EF | Glioblastoma Brain Tumor Stem Cell | 0.102 | Alamar Blue | Not specified |

| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | < 10 | MTT | Not specified |

| Glioma, Breast, Prostate Cancer Lines | Various | 1 - 7.4 | Not specified | Not specified |

Experimental Protocols

Synthesis of SH-4-54

While the seminal publication by Haftchenary et al. does not provide a detailed step-by-step synthesis protocol in the main text or readily available supplementary information, the general synthesis can be inferred from its chemical structure: 4-((4-cyclohexylbenzyl)(2-((methyl(perfluorophenyl)sulfonyl)amino)acetyl)amino)benzoic acid. The synthesis would likely involve a multi-step process including:

-

Amine Protection and Acylation: Protection of the amino group of 4-aminobenzoic acid, followed by acylation with a suitable reagent to introduce the acetyl backbone.

-

Sulfonylation: Reaction of the secondary amine with pentafluorophenylsulfonyl chloride.

-

Alkylation: Alkylation of the amide nitrogen with 4-cyclohexylbenzyl bromide.

-

Deprotection: Removal of the protecting group from the carboxylic acid.

Note: This is a generalized scheme. The precise reagents, solvents, temperatures, and purification methods would require access to the specific experimental details, which are not publicly available in the searched literature.

Surface Plasmon Resonance (SPR) for KD Determination

This protocol describes the determination of the binding affinity of SH-4-54 to STAT3 and STAT5.

Materials and Instrumentation:

-

ProteOn XPR36 biosensor (Bio-Rad)

-

HTE sensor chip

-

Purified His-tagged STAT3 and STAT5 proteins

-

SH-4-54

-

PBST buffer (PBS with 0.005% (v/v) Tween-20 and 0.001% DMSO, pH 7.4)

-

Nickel solution

-

1 M NaCl solution (for regeneration)

-

ProteOn Manager Software version 3.1

Procedure:

-

Equilibrate the ProteOn XPR36 biosensor to 25°C.

-

Load the flow cells of the HTE sensor chip with a nickel solution at a flow rate of 30 µL/min for 120 seconds to saturate the Tris-NTA surface with Ni(II) ions.

-

Inject purified His-tagged STAT3 and STAT5 in PBST buffer into the first and second channels, respectively, in the vertical direction at a flow rate of 25 µg/µL for 300 seconds. This should achieve an average of ~8000 resonance units (RU).

-

Wash the chip with PBST buffer.

-

Prepare a range of concentrations of SH-4-54 in PBST buffer. Include a blank (buffer only) control.

-

Inject the different concentrations of SH-4-54 and the blank over the immobilized proteins at a flow rate of 100 µL/min for 200 seconds to monitor association.

-

Allow PBST buffer to flow over the chip for 600 seconds to monitor the dissociation of the inhibitor.

-

Regenerate the chip surface by injecting 1 M NaCl at a flow rate of 100 µL/min for 18 seconds.

-

Use interspot channel reference for non-specific binding corrections and the blank channel injection for double referencing to correct for baseline drift.

-

Analyze the data using ProteOn Manager Software version 3.1. Determine the KD values using the Langmuir 1:1 binding model.[3]

Cell Viability (Alamar Blue) Assay

This protocol is for assessing the cytotoxicity of SH-4-54 against cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., glioblastoma brain tumor stem cells)

-

Appropriate cell culture medium and supplements

-

SH-4-54

-

DMSO (vehicle control)

-

96-well plates

-

Alamar Blue reagent

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1500-3000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of SH-4-54 in cell culture medium. The final concentrations should span a range appropriate for determining the IC50 (e.g., 10 nM to 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest SH-4-54 treatment.

-

Remove the old medium from the cells and add the medium containing the different concentrations of SH-4-54 or vehicle control.

-

Incubate the plates for the desired period (e.g., 3 days).

-

Add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for a few hours until a color change is observed.

-

Measure the absorbance or fluorescence on a plate reader at the appropriate wavelengths.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of SH-4-54 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of SH-4-54 in the STAT3 signaling pathway.

Caption: General experimental workflow for the evaluation of SH-4-54.

Conclusion

SH-4-54 is a valuable research tool for investigating the role of STAT3 and STAT5 in cancer and other diseases. Its high potency and ability to cross the blood-brain barrier make it a particularly promising candidate for the development of therapeutics for central nervous system malignancies. The data and protocols presented in this guide are intended to support further research into the biological activities and therapeutic potential of this potent STAT inhibitor.

References

- 1. Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. mdpi.com [mdpi.com]

- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]

SH-4-54: A Targeted Approach to Eradicating Cancer Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a significant hurdle in oncology, contributing to tumor initiation, metastasis, recurrence, and therapeutic resistance. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of CSC self-renewal and survival, making it a prime target for novel anti-cancer therapies. This document provides a comprehensive technical overview of SH-4-54, a potent small-molecule inhibitor of STAT3, and its effects on cancer stem cells. Through a detailed examination of its mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies used for its evaluation, this guide aims to equip researchers and drug development professionals with a thorough understanding of SH-4-54's potential as a targeted anti-CSC agent.

Introduction to SH-4-54 and its Target: The STAT3 Pathway

SH-4-54 is a rationally designed small-molecule inhibitor that targets the Src Homology 2 (SH2) domain of STAT3.[1][2] By mimicking the native phosphopeptide binding sequence, SH-4-54 effectively blocks the phosphorylation and subsequent dimerization of STAT3, a crucial step for its activation and translocation to the nucleus.[1][2] The STAT3 signaling cascade, often aberrantly activated in a wide range of malignancies, plays a pivotal role in regulating the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[3][4] In the context of cancer stem cells, the constitutive activation of STAT3 is instrumental in maintaining their self-renewal capacity and resistance to apoptosis.[5] SH-4-54 also demonstrates inhibitory activity against STAT5, another member of the STAT family implicated in cancer progression.[6][7]

Mechanism of Action: How SH-4-54 Disrupts Cancer Stem Cell Function

SH-4-54 exerts its anti-cancer stem cell effects primarily through the inhibition of the STAT3 signaling pathway. This disruption leads to a cascade of downstream effects that ultimately suppress the malignant phenotype of CSCs.

Inhibition of STAT3 Phosphorylation and Transcriptional Activity

Upon treatment with SH-4-54, a significant reduction in the phosphorylation of STAT3 (p-STAT3) is observed in various cancer stem cell models, without altering the total STAT3 protein levels.[1][8] This inhibition of STAT3 activation directly leads to a decrease in its transcriptional activity, consequently downregulating the expression of its target genes.[2][8] These target genes include key regulators of cell survival and proliferation such as c-Myc, as well as anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin.[8][9]

Suppression of Stemness Phenotype

A hallmark of cancer stem cells is their "stemness," characterized by the expression of specific markers and the ability to self-renew. SH-4-54 has been shown to effectively suppress this stemness phenotype. Treatment with SH-4-54 leads to a marked decrease in the expression of key stemness markers, including ALDH1A1, CD44, and Nanog, in colorectal cancer stem-like cells.[8][10]

Induction of Apoptosis

By inhibiting the STAT3-mediated expression of anti-apoptotic proteins, SH-4-54 promotes programmed cell death in cancer stem cells.[8][11] Studies have demonstrated that SH-4-54 treatment leads to an increase in Annexin V staining, a marker of apoptosis, in multiple myeloma cell lines.[1][2] This pro-apoptotic effect is crucial for eliminating the otherwise resilient CSC population.

Interruption of the IL-6/JAK2/STAT3 Signaling Axis

In many cancers, the pro-inflammatory cytokine Interleukin-6 (IL-6) contributes to a positive feedback loop that maintains constitutive STAT3 activation through the Janus kinase 2 (JAK2). SH-4-54 has been shown to effectively interrupt this IL-6/JAK2/STAT3 signaling axis, further reinforcing its inhibitory effect on STAT3.[8][10]

Quantitative Data on the Efficacy of SH-4-54

The preclinical efficacy of SH-4-54 has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of SH-4-54

| Cell Line | Cancer Type | Assay | IC50 | Citation |

| SW480 | Colorectal Cancer | CCK-8 | 6.751 ± 0.821 µmol/L | [8] |

| LoVo | Colorectal Cancer | CCK-8 | 5.151 ± 0.551 µmol/L | [8] |

| 127EF | Glioblastoma | Alamar Blue | 0.066 µM | [7] |

| 30M | Glioblastoma | Alamar Blue | 0.1 µM | [7] |

| 84EF | Glioblastoma | Alamar Blue | 0.102 µM | [7] |

| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | MTT | < 10 µM | [1][2] |

Table 2: Binding Affinity of SH-4-54

| Target Protein | Binding Affinity (KD) | Citation |

| STAT3 | 300 nM | [6][7] |

| STAT5 | 464 nM | [6][7] |

Table 3: In Vivo Efficacy of SH-4-54

| Cancer Model | Animal Model | Dosage | Effect | Citation |

| Colorectal Cancer (SW480 CSCs) | Nude Mice | 10 mg/kg (intraperitoneal) | Inhibited tumor formation | [8] |

| Glioblastoma (BT73) | Xenograft Mice | Not specified | Inhibited tumor growth and suppressed p-STAT3 | [8] |

| Glioblastoma (BT73) | Orthotopic Xenograft Mice | 10 mg/kg (intraperitoneal) | Suppressed glioma tumor growth and inhibited p-STAT3 | [7] |

Key Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of SH-4-54.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration of SH-4-54 that inhibits cell growth by 50% (IC50).

-

Methods:

-

CCK-8 Assay: Colorectal cancer cells (SW480 and LoVo) were treated with varying concentrations of SH-4-54 (1-10 µmol/L) for 24 hours. Cell viability was then measured using a Cell Counting Kit-8.[8][12]

-

Alamar Blue Assay: Human glioblastoma brain cancer stem cells (BTSCs) were treated with SH-4-54 for 3 days, and cell viability was assessed using the Alamar Blue assay.[7]

-

MTT Assay: A panel of human multiple myeloma cell lines were treated with SH-4-54 to determine its effect on cell viability.[1][2]

-

Western Blotting

-

Objective: To detect the levels of specific proteins, particularly total STAT3, p-STAT3, and stemness markers.

-

Method: Cancer stem cells were treated with SH-4-54 for a specified duration (e.g., 24 or 72 hours).[8][13] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against STAT3, p-STAT3, ALDH1A1, CD44, and Nanog.[8][14] A secondary antibody conjugated to an enzyme was then used for detection.

Sphere Formation Assay

-

Objective: To assess the self-renewal capacity of cancer stem cells in vitro.

-

Method: Single-cell suspensions of cancer cells (e.g., SW480, LoVo) were cultured in serum-free, non-adherent conditions to promote the formation of spheroids (neurospheres in the case of glioblastoma).[8][15] The cells were treated with SH-4-54, and the number and size of the spheres were quantified after a period of incubation (e.g., 12 days).[8][10] The ability of cells from dissociated spheres to form new spheres in subsequent passages (serial replating) was also evaluated.[14]

Flow Cytometry

-

Objective: To quantify the proportion of cells expressing specific surface markers, such as ALDH1A1, and to analyze the cell cycle and apoptosis.

-

Method:

-

ALDH1A1 Staining: To measure the population of ALDH1A1-positive cells, a known marker for colorectal CSCs, cells were treated with SH-4-54 and then stained using a specific kit for ALDH activity, followed by analysis on a flow cytometer.[8]

-

Cell Cycle Analysis: SH-4-54-treated cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

-

Apoptosis Assay: Apoptosis was assessed by staining cells with Annexin V and a viability dye (e.g., propidium iodide) followed by flow cytometric analysis.[1][2]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of SH-4-54 in a living organism.

-

Method: Cancer stem cells (e.g., 1 x 105 SW480-derived CSCs) were subcutaneously injected into the backs of immunodeficient mice (e.g., nude mice).[8] Once tumors were established, the mice were treated with SH-4-54 (e.g., 10 mg/kg, intraperitoneally) for a defined period (e.g., 20 days).[8] Tumor growth and animal weight were monitored throughout the experiment.[8][16] At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).[16]

Concluding Remarks and Future Directions

The collective evidence strongly indicates that SH-4-54 is a promising therapeutic agent that specifically targets the cancer stem cell population by inhibiting the STAT3 signaling pathway. Its ability to suppress stemness, induce apoptosis, and inhibit tumor growth in preclinical models of colorectal cancer and glioblastoma highlights its potential for clinical translation. Furthermore, SH-4-54 has been shown to increase the chemosensitivity of cancer cells to conventional therapies like oxaliplatin, suggesting its potential use in combination regimens.[8][10]

Future research should focus on several key areas:

-

Pharmacokinetics and Pharmacodynamics: A more detailed characterization of SH-4-54's absorption, distribution, metabolism, and excretion (ADME) properties is necessary to optimize dosing and delivery strategies.

-

Combination Therapies: Further investigation into synergistic combinations of SH-4-54 with standard-of-care chemotherapies and other targeted agents is warranted to overcome therapeutic resistance.

-

Biomarker Development: The identification of predictive biomarkers for SH-4-54 sensitivity will be crucial for patient stratification in future clinical trials.

-

Clinical Evaluation: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of SH-4-54 in cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tvarditherapeutics.com [tvarditherapeutics.com]

- 5. STAT3 Gene Regulates Cancer Stem Cells in Brain Cancer | Tufts Now [now.tufts.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. wjgnet.com [wjgnet.com]

- 14. wjgnet.com [wjgnet.com]

- 15. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

Investigating the Downstream Targets of SH-4-54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream molecular targets of SH-4-54, a potent small-molecule inhibitor. By targeting the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, SH-4-54 disrupts key signaling cascades integral to cancer cell proliferation, survival, and therapy resistance. This document outlines the inhibitor's mechanism of action, summarizes its effects on downstream targets in a quantitative manner, provides detailed protocols for relevant experimental validation, and visualizes the associated signaling pathways.

Mechanism of Action

SH-4-54 is a cell-permeable compound designed to block the SH2 domain of STAT3 and STAT5.[1][2] The SH2 domain is critical for the activation of STAT proteins; it binds to phosphotyrosine residues on upstream receptors (like the JAK kinase-associated cytokine receptors) and facilitates the subsequent phosphorylation of the STAT protein itself, specifically at Tyrosine 705 (Tyr705) for STAT3.[3][4]

By competitively binding to this SH2 domain, SH-4-54 effectively prevents the phosphorylation and subsequent activation of STAT3 and STAT5.[2][4] This inhibition disrupts the formation of transcriptionally active STAT3:STAT3 homodimers, preventing their translocation to the nucleus and blocking the transcription of a wide array of downstream target genes.[1][2]

Quantitative Data Summary

The efficacy of SH-4-54 has been quantified through various binding and cell-based assays. The data below is compiled from multiple studies and demonstrates its high affinity for its primary targets and its potent anti-proliferative effects across a range of cancer cell lines.

Table 1: Binding Affinity and Selectivity of SH-4-54

| Target Protein | Parameter | Value | Reference(s) |

| STAT3 | Dissociation Constant (KD) | 300 nM | [1][5][6] |

| STAT5 | Dissociation Constant (KD) | 464 nM | [1][5][6] |

| STAT3 vs. STAT1 | Inhibitory Constant (Ki) Ratio | 4-fold more potent for STAT3 | [7] |

Table 2: In Vitro Efficacy (IC50) of SH-4-54 in Cancer Cell Lines

| Cell Line / Type | Cancer Type | IC50 Value (µM) | Reference(s) |

| Glioblastoma BTSCs | Glioblastoma | 0.042 - 0.53 | [7] |

| SW480 | Colorectal Cancer | 6.751 | [4] |

| LoVo | Colorectal Cancer | 5.151 | [4] |

| Multiple Myeloma (various) | Multiple Myeloma | < 10 (for 10/15 lines) | [1][8] |

| AGS | Gastric Cancer | 5.42 | [6] |

| MGC-803 | Gastric Cancer | 8.51 | [6] |

| MDA-MB-231 | Breast Cancer | 3.8 - 4.5 | [9] |

| U251MG | Glioma | 1.0 - 7.4 | [9] |

| PC-3 | Prostate Cancer | 5.3 - 5.8 | [9] |

Downstream Target Profile

The inhibition of STAT3/5 activation by SH-4-54 leads to the systematic downregulation of genes crucial for oncogenesis. These downstream targets are primarily involved in cell cycle progression, apoptosis evasion, and the maintenance of cancer stem cell (CSC) phenotypes.

Direct Downstream Targets

-

p-STAT3 (Tyr705): The most immediate downstream effect is the dose-dependent inhibition of STAT3 phosphorylation at the Tyr705 activation site.[4]

-

p-STAT5: Similarly, SH-4-54 inhibits the phosphorylation and activation of STAT5.[10]

Key Transcriptional Downstream Targets

Inhibition of STAT3's transcriptional activity consistently leads to reduced expression of the following key proteins:

-

Cell Cycle Regulators:

-

Anti-Apoptotic Proteins:

-

Bcl-2: A key inhibitor of apoptosis. STAT3 directly binds to its promoter, and SH-4-54 reduces this engagement.[9][13]

-

Bcl-xL: Another member of the Bcl-2 family that prevents cell death.

-

Mcl-1: A short-lived anti-apoptotic protein whose expression is often regulated by STAT3.[13]

-

Survivin: An inhibitor of apoptosis protein (IAP) family member.[9]

-

-

Cancer Stem Cell (CSC) Markers:

-

In colorectal CSCs, SH-4-54 treatment decreases the expression of ALDH1A1, CD44, and Nanog .[14]

-

Signaling Pathways and Visualizations

SH-4-54 primarily intercepts the canonical JAK/STAT signaling pathway, which is often aberrantly activated in cancer through cytokine signaling (e.g., IL-6).

References

- 1. researchgate.net [researchgate.net]

- 2. biocompare.com [biocompare.com]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of cyclin D1 and associated proteins on proliferation of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hsc70 Regulates Accumulation of Cyclin D1 and Cyclin D1-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

SH-4-54 for Glioblastoma Multiforme Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2] The prognosis for GBM patients remains dismal, underscoring the urgent need for novel therapeutic strategies targeting the core molecular drivers of the disease.[2] One such critical driver is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][3] Constitutively activated STAT3 is a point of convergence for multiple oncogenic signaling pathways and plays a pivotal role in GBM pathogenesis by promoting cell proliferation, survival, angiogenesis, invasion, and immunosuppression.[3][4][5]

SH-4-54 is a potent, cell-permeable, small-molecule inhibitor that targets the SH2 domain of STAT3 and STAT5.[6] Its development represents a significant advancement in the targeted therapy landscape for GBM. This technical guide provides a comprehensive overview of SH-4-54, its mechanism of action, preclinical efficacy data, and detailed protocols for its application in GBM research.

Mechanism of Action

SH-4-54 exerts its anti-tumor effects through a dual mechanism targeting both canonical and non-canonical STAT3 signaling pathways.

-

Canonical Pathway Inhibition : SH-4-54 is a benzoic acid analogue designed to interrupt the classical STAT3 signaling cascade.[1] It directly binds to the SH2 domain of STAT3, a crucial step for its dimerization and subsequent activation.[6] By blocking the phosphorylation of STAT3 at the Tyrosine 705 (Y705) residue, SH-4-54 prevents its homodimerization, nuclear translocation, and DNA binding.[1][6] This effectively abrogates the transcription of downstream target genes essential for tumor growth and survival, such as c-Myc, Bcl-2, Bcl-xL, and survivin.[3][6]

-

Non-Canonical Mitochondrial Pathway : Recent studies have revealed a novel function of SH-4-54 in temozolomide-resistant GBM cells. The compound enhances the translocation of STAT3 into the mitochondria (mitoSTAT3).[7] This action is facilitated by the protein GRIM-19. Within the mitochondria, SH-4-54 reinforces the association between mitoSTAT3 and mitochondrial transcription factor A (TFAM), leading to the negative regulation of mitochondrial-encoded genes.[7] This disruption of the mitochondrial respiratory chain induces dysfunction and triggers apoptosis, providing an alternative mechanism to overcome chemotherapy resistance.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SH-4-54's activity.

Table 1: Binding Affinity of SH-4-54

| Target Protein | Binding Constant (KD) |

|---|---|

| STAT3 | 300 nM |

| STAT5 | 464 nM |

Table 2: In Vitro Efficacy of SH-4-54 in Glioblastoma Stem-Like Cells (GSCs)

| Cell Line | IC50 |

|---|---|

| GSC-2 | 2.2 µM (Stattic, another STAT3 inhibitor) |

| GSC-11 | 1.2 µM (Stattic, another STAT3 inhibitor) |

| GSC-11 | 3.6 µM (WP1066, another STAT3 inhibitor) |

Note: Specific IC50 values for SH-4-54 in commonly cited GBM lines like U87MG or T98G were not consistently available in the reviewed literature; data for other STAT3 inhibitors in GSCs are provided for context.[2] A related compound, SS-4, showed an IC50 of ~100 nM in MT330 and LN229 GBM cells.[8]

Table 3: In Vivo Efficacy of SH-4-54

| Animal Model | Cell Line | Dosage & Administration | Key Outcomes | Reference |

|---|

| Xenograft Mouse Model | BT73 | 10 mg/kg, Intraperitoneal (i.p.) | Inhibited tumor growth, Suppressed p-STAT3 |[6] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the application of SH-4-54.

Caption: Mechanism of Action of SH-4-54 in Glioblastoma Cells.

Caption: General workflow for in vitro evaluation of SH-4-54.

References

- 1. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SH-4-54: An In Vitro Efficacy and Mechanism of Action Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: SH-4-54 is a potent, non-phosphorylated small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] It is designed to block the SH2 domain of STAT3, which is critical for its phosphorylation, subsequent dimerization, and transcriptional activity.[3][4] Aberrant STAT3 signaling is a key driver in the pathogenesis of various malignancies, including glioblastoma and colorectal cancer, by promoting cell proliferation, survival, and chemoresistance.[5] SH-4-54 has demonstrated significant anti-tumor activity in various cancer models by inhibiting STAT3 phosphorylation and the expression of its downstream target genes.[5][6] These application notes provide a comprehensive overview of the in vitro experimental protocols to assess the efficacy and mechanism of action of SH-4-54.

Data Presentation

Binding Affinity and Inhibitory Concentrations

The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentrations of SH-4-54 across various assays and cell lines.

| Target | Assay Type | Value | Reference |

| STAT3 | Cell-free (SPR) | KD = 300 nM | [1][7] |

| STAT5 | Cell-free (SPR) | KD = 464 nM | [1][7] |

| STAT3 Homodimer DNA Binding | In Vitro | IC50 = 4.7 µM | [8] |

KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; SPR: Surface Plasmon Resonance.

Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |

| 127EF | Glioblastoma Brain Tumor Stem Cell | AlamarBlue | 3 days | 0.066 µM | [7] |

| 30M | Glioblastoma Brain Tumor Stem Cell | AlamarBlue | 3 days | 0.1 µM | [7] |

| 84EF | Glioblastoma Brain Tumor Stem Cell | AlamarBlue | 3 days | 0.102 µM | [7] |

| SW480 | Colorectal Cancer | CCK-8 | 24 hours | 6.751 ± 0.821 µmol/L | [5] |

| LoVo | Colorectal Cancer | CCK-8 | 24 hours | 5.151 ± 0.551 µmol/L | [5] |

| H9c2 | - | CCK-8 | 72 hours | 10.2 µM | [1] |

| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | MTT | - | < 10 µM | [3] |

IC50 values represent the concentration of SH-4-54 required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of SH-4-54 on cancer cells. Commonly used methods include AlamarBlue, CCK-8, and MTT assays.[3][5][7]

a. AlamarBlue Assay Protocol [7]

-

Cell Plating: Dissociate Brain Tumor Stem Cell (BTSC) spheres into single cells and plate 1500-3000 cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with serial dilutions of SH-4-54 (e.g., 10 nM to 25 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Assay: Add AlamarBlue reagent according to the manufacturer's instructions.

-

Measurement: Measure fluorescence or absorbance to determine cell viability.

b. CCK-8 Assay Protocol [5]

-

Cell Plating: Seed 1 x 104 cells per well in a 96-well plate.

-

Treatment: Treat cells with varying concentrations of SH-4-54 (e.g., 1-10 µmol/L) or 0.1% DMSO as a control.

-

Incubation: Incubate for 24 hours at 37°C.

-

Assay: Add CCK-8 solution to each well and incubate for the time recommended by the manufacturer.

-

Measurement: Measure the absorbance at 450 nm. The absorbance of the DMSO-treated group is set as 100%.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is used to assess the effect of SH-4-54 on the phosphorylation of STAT3.

-

Cell Treatment and Lysis: Treat cells with SH-4-54 for the desired time and concentration. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay determines if the cytotoxic effects of SH-4-54 are mediated through the induction of apoptosis.

Protocol: [5]

-

Cell Treatment: Treat SW480 and LoVo cell spheres with SH-4-54 for 24 hours.

-

Cell Collection: Collect the cells and wash them twice with pre-chilled PBS.

-

Staining: Resuspend the cells in binding buffer and stain with 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Co-Immunoprecipitation (Co-IP) to Assess STAT3 Dimerization

Co-IP can be employed to demonstrate that SH-4-54 inhibits the interaction between STAT3 molecules, a critical step for its activation.

Protocol: [10][11][12][13][14]

-

Cell Treatment: Treat cells expressing activated STAT3 with SH-4-54 or a vehicle control for a specified duration.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 20-50 mM Tris-HCl pH 7.5-8.0, 150 mM NaCl, 0.5-1.0% NP-40, 2 mM EDTA) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysates with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for total STAT3 overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p-STAT3 and total STAT3 to detect the presence of dimerized STAT3 in the control and its reduction in the SH-4-54 treated sample.

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SH-4-54 | STAT | TargetMol [targetmol.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. origene.com [origene.com]

- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. assaygenie.com [assaygenie.com]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

SH-4-54 In Vivo Dosing for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of SH-4-54, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in mouse models. SH-4-54 targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is crucial for its activity as a transcription factor.[1] Aberrant STAT3 signaling is implicated in the proliferation, survival, and metastasis of various cancer types, making it a compelling target for therapeutic intervention.[2]

Data Presentation

The following tables summarize quantitative data from preclinical studies of SH-4-54 in various mouse models.

Table 1: In Vivo Efficacy of SH-4-54 in Mouse Xenograft Models

| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Administration Route | Key Findings | Reference |

| Colorectal Cancer | Nude mice | SW480 CSCs | 10 mg/kg daily for 20 days | Intraperitoneal (i.p.) | Significant inhibition of tumor formation.[2] | [2] |

| Glioblastoma | NOD-SCID mice | BT73 | 10 mg/kg, 4 days on/3 days off (10 doses) | Intraperitoneal (i.p.) | Potent suppression of glioma tumor growth and inhibition of pSTAT3.[3][4] | [3][4] |

Table 2: Pharmacokinetic Properties of SH-4-54 in Mice

| Parameter | Value | Dosing | Time Point | Tissue | Reference |

| Brain Concentration | 313 nM | 10 mg/kg i.p. | 30 minutes post-injection | Brain |

Table 3: In Vitro Potency of SH-4-54

| Assay | Cell Line/Target | IC50 / KD | Reference |

| Binding Affinity (KD) | STAT3 | 300 nM | [3][4] |

| Binding Affinity (KD) | STAT5 | 464 nM | [3][4] |

| Cytotoxicity (IC50) | Glioblastoma Brain Tumor Stem Cells (BTSCs) | 42 to 530 nM | |

| Cytotoxicity (IC30) | SW480 (Colorectal Cancer) | 4.895 ± 0.449 µmol/L | [2] |

| Cytotoxicity (IC50) | SW480 (Colorectal Cancer) | 6.751 ± 0.821 µmol/L | [2] |

| Cytotoxicity (IC30) | LoVo (Colorectal Cancer) | 3.122 ± 0.315 µmol/L | [2] |

| Cytotoxicity (IC50) | LoVo (Colorectal Cancer) | 5.151 ± 0.551 µmol/L | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SH-4-54 and a typical experimental workflow for in vivo studies.

Caption: Mechanism of action of SH-4-54 in the STAT3 signaling pathway.

Caption: General experimental workflow for in vivo studies with SH-4-54.

Experimental Protocols

Preparation of SH-4-54 for In Vivo Administration

Materials:

-

SH-4-54 powder

-

Polyethylene glycol 300 (PEG300)

-

Sterile water for injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol:

-

Weigh the required amount of SH-4-54 powder in a sterile microcentrifuge tube.

-

Prepare a 50% PEG300 solution by mixing equal volumes of PEG300 and sterile water for injection.

-

Add the appropriate volume of the 50% PEG300 solution to the SH-4-54 powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with an injection volume of 200 µL, the concentration would be 1 mg/mL).

-

Vortex the mixture thoroughly until the SH-4-54 is completely suspended. The solution should be prepared fresh before each administration.

In Vivo Xenograft Study Protocol (Colorectal Cancer Model Example)

Materials and Animals:

-

Female nude mice (e.g., BALB/c nude), 6-8 weeks old

-

SW480 human colorectal cancer cells (Cancer Stem Cell enriched population)

-

Matrigel or other basement membrane matrix (optional)

-

Sterile phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Cell Preparation:

-

Culture SW480 cells under appropriate conditions to enrich for cancer stem cells.

-

On the day of injection, harvest the cells and perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%).

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 1 x 10^5 SW480 CSCs (in 100 µL of PBS, optionally mixed with 100 µL of Matrigel) subcutaneously into the flank of each mouse.[2]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.

-

Begin treatment when tumors have established, for example, starting on day 10 post-implantation.[2]

-

-

Dosing and Monitoring:

-

Administer SH-4-54 (10 mg/kg) or vehicle control (50% PEG300 in water) intraperitoneally daily for the duration of the study (e.g., 20 days).[2]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

-

-

Endpoint and Tissue Collection:

-

Euthanize the mice at the end of the study or when tumors reach the maximum size allowed by IACUC protocols.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).

-

Western Blot for p-STAT3 Inhibition

Protocol:

-

Homogenize a portion of the collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.

These protocols provide a general framework. Researchers should adapt them based on their specific experimental needs and in accordance with their institutional guidelines for animal care and use.

References

Application Notes for SH-4-54 in Cell Culture

Introduction

SH-4-54 is a potent, small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] It functions by binding to the highly conserved SH2 domain of these proteins, a critical site for their activation via phosphorylation.[3][4] By blocking the SH2 domain, SH-4-54 prevents STAT3/STAT5 phosphorylation (notably at tyrosine 705 for STAT3), subsequent dimerization, nuclear translocation, and transcriptional activity.[3][5] This mechanism effectively suppresses the expression of downstream target genes involved in cell proliferation, survival, and invasion, such as c-Myc, Cyclin D1, and Bcl-xL.[3][5]

Due to the frequent aberrant activation of the STAT3 signaling pathway in various malignancies, SH-4-54 has emerged as a valuable tool in cancer research. It has demonstrated significant anti-tumor activity in a range of cancer types, including glioblastoma, colorectal cancer, breast cancer, and multiple myeloma.[3][4][6] Notably, it shows selective cytotoxicity against cancer cells, particularly cancer stem cells, while exhibiting minimal toxicity towards normal, non-malignant cells like human fetal astrocytes.[1][3][7]

These notes provide comprehensive data and protocols for utilizing SH-4-54 in cell culture experiments to study STAT3/STAT5 signaling and its therapeutic potential.

Data Presentation

Binding Affinity and Solubility

The binding affinity of SH-4-54 to its primary targets and its solubility in common laboratory solvents are summarized below.

| Parameter | Target | Value | Solvent | Solubility |

| Binding Affinity (KD) | STAT3 | 300 nM[1][2][7] | DMSO | ≥ 30 mg/mL[6][7] |

| STAT5 | 464 nM[1][2][7] | DMF | 30 mg/mL[6] | |

| Ethanol | ≥ 20 mg/mL[6][7] |

Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the solvent is hygroscopic, which can reduce compound solubility.[1]

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of SH-4-54 has been determined in a variety of human cancer cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ Value |

| Brain Tumor Stem Cells | Glioblastoma | Cell Viability | 72 hours | 42 nM - 530 nM |

| 127EF | Glioblastoma | Alamar Blue | 3 days | 0.066 µM[1] |

| 30M | Glioblastoma | Alamar Blue | 3 days | 0.1 µM[1] |

| 84EF | Glioblastoma | Alamar Blue | 3 days | 0.102 µM[1] |

| Colorectal Cancer | ||||

| SW480 | Colorectal | CCK-8 | 24 hours | 6.751 µM[3] |

| LoVo | Colorectal | CCK-8 | 24 hours | 5.151 µM[3] |

| Gastric Cancer | ||||

| AGS | Gastric | CCK-8 | 72 hours | 5.42 µM[2] |

| MGC-803 | Gastric | CCK-8 | 72 hours | 8.51 µM[2] |

| Other | ||||

| H9c2 | Rat Myoblast | CCK-8 | 72 hours | 10.2 µM[2] |

| Multiple Myeloma Lines | Multiple Myeloma | MTT | Not Specified | < 10 µM (for 10/15 lines)[4] |

| Various Cancer Lines | Glioma, Breast, Prostate | Cell Growth | Not Specified | 1 - 7.4 µM[6] |

Signaling Pathway and Experimental Workflow

SH-4-54 Mechanism of Action

SH-4-54 inhibits the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate the cytoplasmic tails of receptors, creating docking sites for STAT proteins. SH-4-54 binds to the SH2 domain of STAT3/STAT5, preventing their recruitment and phosphorylation by JAKs, thereby inhibiting all downstream signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abstract C246: SH-4-54, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. SH-4-54 | STAT | TargetMol [targetmol.com]

Application Notes and Protocols for SH-4-54

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and storage of SH-4-54, a potent dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Properties of SH-4-54

SH-4-54 is a cell-permeable, small molecule that targets the SH2 domain of STAT3 and STAT5, preventing their phosphorylation and subsequent activation.[1][2] This inhibition disrupts the downstream signaling pathways involved in cell proliferation, survival, and differentiation, making it a valuable tool for cancer research and drug development.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₇F₅N₂O₅S | [4] |

| Molecular Weight | 610.6 g/mol | [4] |

| Appearance | Crystalline solid / White powder | [4][5] |

| Purity | ≥98% | [4] |

| Binding Affinity (KD) | STAT3: 300 nM, STAT5: 464 nM | [3][6] |

Application Notes

Mechanism of Action

SH-4-54 functions by binding to the SH2 domains of STAT3 and STAT5.[1][2] This binding event physically obstructs the phosphorylation of critical tyrosine residues (like Y705 on STAT3) by upstream kinases such as Janus kinases (JAKs).[1] Without phosphorylation, STAT proteins cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes. This targeted inhibition effectively blocks the IL-6/JAK2/STAT3 signaling pathway, which is often constitutively active in many cancers.[1]

In Vitro Applications

SH-4-54 demonstrates potent cytotoxic effects against various cancer cell lines, particularly those with constitutively active STAT3, such as glioblastoma, breast cancer, and colorectal cancer.[1][4][7] It is effective in suppressing STAT3 phosphorylation and its downstream transcriptional targets at nanomolar concentrations.[3] Typical working concentrations for in vitro assays range from the low nanomolar to low micromolar range (e.g., 10 nM to 10 µM).[1]

In Vivo Applications

In animal models, SH-4-54 has shown the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[3][7] It has been shown to suppress tumor growth and inhibit pSTAT3 in xenograft models.[7][8] A common dosage for intraperitoneal (i.p.) injection in mice is 10 mg/kg.[8] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3]

Experimental Protocols

Reagent Preparation

1. Equipment and Materials:

-

SH-4-54 powder

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethanol (anhydrous)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes

2. Solubility Data: The solubility of SH-4-54 can vary slightly between batches. The following table provides solubility data from various suppliers. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can decrease solubility.[6]

| Solvent | Concentration | Reference |

| DMSO | 30 - 100 mg/mL (49.13 - 163.77 mM) | [4][5][6][8] |

| Ethanol | 20 - 47 mg/mL (32.75 - 76.97 mM) | [4][8] |

| DMF | 30 mg/mL (49.13 mM) | [4] |

| Water | Insoluble (<1 mg/mL) | [8] |

3. Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Equilibrate: Allow the vial of SH-4-54 powder to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of SH-4-54 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.11 mg of SH-4-54 (Molecular Weight = 610.6 g/mol ).

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For 6.11 mg, add 1 mL of DMSO.

-

Mix: Vortex the solution thoroughly for several minutes until the powder is completely dissolved.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[8]

-

Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.[6]

Storage and Stability

Proper storage is critical to maintain the biological activity of SH-4-54.

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | ≥ 3-4 years | [4][6][8] |

| Stock Solution (in DMSO) | -80°C | 1-2 years | [3][6][8] |

| -20°C | 1 month - 1 year | [3][6] |

Important Considerations:

-

Protect the compound from light.

-

Always use fresh, anhydrous solvents for preparing solutions.

-

For in vivo studies, prepare fresh dilutions from the stock solution on the day of the experiment.[3] A formulation for intraperitoneal injection can be prepared using a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[8]

References

- 1. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. STAT3/STAT5 Dual Inhibitor, SH-4-54 | 1456632-40-8 [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. SH-4-54 | STAT | TargetMol [targetmol.com]

Application Notes and Protocols for SH-4-54 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SH-4-54 is a potent small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] It functions by binding to the SH2 domain of these proteins, which is crucial for their activation and dimerization.[3] The STAT3 signaling pathway is frequently overactive in a variety of human cancers, including glioblastoma and colorectal cancer, and is associated with tumor proliferation, survival, and chemoresistance.[4][5] SH-4-54 has demonstrated significant anti-tumor activity in preclinical models by inhibiting STAT3 phosphorylation and its downstream transcriptional targets.[1][4] Notably, it has shown the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma.[2] These application notes provide detailed protocols for utilizing SH-4-54 in in vitro cytotoxicity assays and in vivo xenograft models to evaluate its therapeutic efficacy.

Mechanism of Action of SH-4-54

SH-4-54 is a rationally designed small molecule that mimics the native phosphopeptide binding sequence of the STAT3 SH2 domain.[3] This competitive inhibition prevents the phosphorylation of STAT3 at the Y705 residue, a critical step for its activation.[5] Consequently, the formation of transcriptionally active STAT3:STAT3 homodimers is disrupted.[3] This leads to the downregulation of STAT3 target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin, Bcl-2), and stemness (e.g., Nanog, CD44).[4][5][6] SH-4-54 also inhibits STAT5, which can be relevant in certain cancer types like Chronic Myeloid Leukemia.[7]

Caption: SH-4-54 inhibits the STAT3 signaling pathway.

Data Presentation

Table 1: Binding Affinity and In Vitro Efficacy of SH-4-54

| Parameter | Target | Value | Cell Line(s) | Assay Type | Reference |

| KD | STAT3 | 300 nM | N/A | Surface Plasmon Resonance | [1][2][3] |

| STAT5 | 464 nM | N/A | Surface Plasmon Resonance | [1][2] | |

| IC50 | STAT3 DNA Binding | 4.7 µM | N/A | DNA Binding Assay | [6] |

| Cell Viability | 0.066 µM | 127EF (Glioblastoma) | Alamar Blue Assay (3 days) | [1] | |

| Cell Viability | 0.1 µM | 30M (Glioblastoma) | Alamar Blue Assay (3 days) | [1] | |

| Cell Viability | 0.102 µM | 84EF (Glioblastoma) | Alamar Blue Assay (3 days) | [1] | |

| Cell Viability | 1 - 7.4 µM | Various Glioma | Not Specified | [6] | |

| Cell Viability | 3.8 - 4.5 µM | Various Breast Cancer | Not Specified | [6] | |

| Cell Viability | 5.3 - 5.8 µM | Various Prostate Cancer | Not Specified | [6] | |

| Cell Viability | < 10 µM | 10/15 Multiple Myeloma | MTT Assay | [3] |

Table 2: In Vivo Efficacy of SH-4-54 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Key Findings | Reference |

| Glioblastoma | BT73 | Orthotopic Xenograft (Mice) | 10 mg/kg, i.p. | Potently suppressed tumor growth, inhibited pSTAT3, BBB permeability confirmed. | [1][5] |

| Glioblastoma | U251MG | Xenograft (Mice) | 3 mg/kg/day | Inhibited tumor growth. | [6] |

| Breast Cancer | MDA-MB-231 | Xenograft (Mice) | 3 mg/kg/day | Inhibited tumor growth. | [6] |

| Colorectal Cancer | SW480 (CSCs) | Subcutaneous Xenograft (Nude Mice) | Not specified in abstract | Inhibited tumor growth and Ki67 staining. | [4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Alamar Blue Assay

This protocol is adapted from studies on glioblastoma brain tumor stem cells (BTSCs).[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of SH-4-54 on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., glioblastoma BTSCs)

-

Appropriate cell culture medium and supplements

-

SH-4-54 (stock solution in DMSO)

-

96-well plates

-

Accumax or other cell dissociation reagent

-

Alamar Blue reagent

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding:

-

Harvest and dissociate cells (e.g., BTSC spheres) into a single-cell suspension using Accumax.[1]

-

Count the cells and determine viability.

-

Seed 1,500 - 3,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[1]

-

Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach or recover.

-

-

Drug Treatment:

-

Prepare serial dilutions of SH-4-54 in culture medium. A common concentration range to test is 10 nM to 25 µM.[1]

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution (or vehicle).

-

Incubate the plate for the desired time period (e.g., 72 hours).[1]

-

-

Viability Assessment:

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of SH-4-54.

-

Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: Orthotopic Glioblastoma Xenograft Model

This protocol is based on the successful application of SH-4-54 in a glioblastoma xenograft model.[1][5]

Objective: To evaluate the in vivo efficacy of SH-4-54 in reducing tumor growth in an orthotopic brain tumor model.

Caption: Experimental workflow for a xenograft study using SH-4-54.

Materials:

-

NOD-SCID mice (or other appropriate immunocompromised strain)

-

Glioblastoma cell line (e.g., BT73)[5]

-

Sterile PBS and/or appropriate cell suspension buffer

-

SH-4-54

-

Vehicle for dissolving SH-4-54 (e.g., DMSO, saline, PEG)

-

Stereotactic frame for intracranial injections

-

Anesthetics (e.g., isoflurane)

-

Calipers for subcutaneous models, or imaging system (bioluminescence, MRI) for orthotopic models

-

Standard animal care and surgical supplies

Procedure:

-

Animal Acclimatization and Ethics:

-

Acclimatize animals for at least one week before the experiment.

-

All procedures must be approved by the institution's Animal Care and Use Committee, following guidelines such as those from the National Institutes of Health.[4]

-

-

Cell Preparation and Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Wash cells with sterile, serum-free medium or PBS.

-

Resuspend cells to a final concentration for injection (e.g., 1 x 105 cells in 2-5 µL for intracranial injection).[5] Keep cells on ice.

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Inject the cell suspension into the desired brain region (e.g., striatum) over several minutes.

-

Slowly withdraw the needle and suture the incision.

-

Provide post-operative care, including analgesics.

-

-

Tumor Growth and Treatment Initiation:

-

Allow tumors to establish. This can be monitored by the onset of neurological symptoms or through non-invasive imaging.

-

Once tumors are established, randomly assign mice to treatment groups (e.g., Vehicle control, SH-4-54 10 mg/kg).

-

-

Drug Administration:

-

Prepare the SH-4-54 formulation. Note: Solubility can be a challenge; test formulations for stability and tolerability. A common solvent is DMSO, which may need to be diluted in other vehicles like PEG or corn oil for in vivo use.

-

Administer SH-4-54 via the desired route. Intraperitoneal (i.p.) injection has been shown to be effective.[1]

-

Treat animals according to the planned schedule (e.g., daily, every other day).

-

-

Monitoring and Data Collection:

-

Measure animal body weight 2-3 times per week as a general measure of toxicity.[4]

-

Monitor tumor growth. For subcutaneous models, measure tumor dimensions with calipers and calculate volume (e.g., Volume = 0.5 x Length x Width2). For orthotopic models, use bioluminescence or MRI imaging.

-

Observe animals daily for any clinical signs of distress or toxicity. Establish humane endpoints for euthanasia (e.g., >20% body weight loss, significant tumor burden, or severe clinical signs).[4]

-

-

Endpoint and Tissue Analysis:

-

At the end of the study, euthanize the animals.

-

Excise tumors and measure their final weight and volume.

-

Fix a portion of the tumor in formalin for paraffin embedding and subsequent immunohistochemistry (IHC) analysis.

-

Flash-freeze another portion for protein (Western blot) or RNA analysis.

-

Perform IHC staining for key biomarkers such as pSTAT3 (to confirm target engagement), Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).[4]

-

Data Analysis:

-

Generate tumor growth curves by plotting the mean tumor volume ± SEM for each group over time.

-

Compare the final tumor volumes and weights between the control and treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Analyze body weight data to assess treatment-related toxicity.

-

Quantify IHC staining to compare protein expression levels between groups.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SH-4-54 in the Immunoprecipitation of STAT3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention. SH-4-54 is a potent, cell-permeable small molecule inhibitor that targets the SH2 domain of STAT3, thereby preventing its phosphorylation, dimerization, and downstream transcriptional activity.[1][2] Beyond its established role as an inhibitor, the high affinity and specificity of SH-4-54 for STAT3 present an opportunity for its use as a novel affinity reagent for the immunoprecipitation (IP) and pull-down of STAT3 protein from complex biological mixtures. This application note provides a comprehensive overview, quantitative data, and detailed protocols for the utilization of SH-4-54 in STAT3 immunoprecipitation.

Quantitative Data Summary

The efficacy of SH-4-54 as a STAT3-targeting molecule is supported by robust quantitative data. These values are critical for understanding the interaction and for designing effective immunoprecipitation experiments.

| Parameter | Value | Target Protein(s) | Method | Reference |

| Dissociation Constant (KD) | 300 nM | STAT3 | Surface Plasmon Resonance (SPR) | [3][4][5][6] |

| Dissociation Constant (KD) | 464 nM | STAT5 | Surface Plasmon Resonance (SPR) | [3][4][5][6] |

| IC50 (STAT3 DNA binding) | 4.7 µM | STAT3 | Electrophoretic Mobility Shift Assay (EMSA) | [7] |

| IC50 (Cell Viability) | 42 - 530 nM | Glioblastoma Brain Tumor Stem Cells (BTSCs) | AlamarBlue Assay | [8] |

Signaling Pathway and Mechanism of Action

SH-4-54 functions by directly binding to the SH2 domain of STAT3. The SH2 domain is crucial for the recruitment of STAT3 to activated cytokine and growth factor receptors, as well as for the subsequent dimerization of phosphorylated STAT3 monomers. By occupying the SH2 domain, SH-4-54 effectively blocks these critical activation steps.

Figure 1: STAT3 signaling pathway and the inhibitory action of SH-4-54.

Experimental Protocols

The use of a small molecule for immunoprecipitation requires its immobilization on a solid support. The following protocols outline a proposed method for conjugating SH-4-54 to beads and a subsequent procedure for the immunoprecipitation of STAT3.

Protocol 1: Immobilization of SH-4-54 on Amine-Reactive Beads

This protocol describes a general strategy for the covalent coupling of SH-4-54 to N-hydroxysuccinimide (NHS)-activated sepharose or magnetic beads. This method requires a derivative of SH-4-54 with a free amine group for conjugation. As the commercially available SH-4-54 does not possess a suitable functional group for direct conjugation, chemical modification by a skilled medicinal chemist would be required to introduce a linker with a terminal amine.

Materials:

-

NHS-activated Sepharose or Magnetic Beads

-

SH-4-54 with an amine-linker (custom synthesis required)

-

Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 1 M Tris-HCl, pH 8.0

-

Wash Buffer: 1 M NaCl

-

Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide

Procedure:

-

Bead Preparation: Resuspend the NHS-activated beads in 1 mM ice-cold HCl. Wash the beads twice with coupling buffer.

-

Ligand Preparation: Dissolve the amine-modified SH-4-54 in the coupling buffer at a concentration of 1-5 mg/mL.

-

Coupling Reaction: Immediately add the SH-4-54 solution to the prepared beads. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

-

Blocking: Pellet the beads by centrifugation and remove the supernatant. Add the blocking buffer and incubate for 2 hours at room temperature to block any unreacted NHS groups.

-

Washing: Wash the beads extensively to remove non-covalently bound ligand. Perform alternating washes with the coupling buffer and wash buffer (3-5 cycles).

-

Storage: Resuspend the SH-4-54-conjugated beads in storage buffer and store at 4°C.

Figure 2: Workflow for the immobilization of SH-4-54.

Protocol 2: Immunoprecipitation of STAT3 using SH-4-54 Conjugated Beads

This protocol details the use of SH-4-54 conjugated beads to isolate STAT3 from cell lysates.

Materials:

-

SH-4-54 Conjugated Beads (from Protocol 1)

-

Cell lysate containing STAT3

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100)

-

Elution Buffer:

-

Option 1 (Competitive Elution): Wash buffer containing a high concentration of free SH-4-54 (e.g., 100 µM - 1 mM).

-

Option 2 (Denaturing Elution): 2x Laemmli sample buffer.

-

-

Control Beads (e.g., beads conjugated with a non-binding small molecule or unconjugated, blocked beads)

Procedure:

-

Cell Lysis: Prepare cell lysates according to standard protocols. Ensure complete lysis and clarify the lysate by centrifugation.

-

Pre-clearing (Optional but Recommended): Incubate the cell lysate with control beads for 1 hour at 4°C to reduce non-specific binding.

-

Binding: Add the SH-4-54 conjugated beads to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution:

-

Competitive Elution: Resuspend the beads in elution buffer containing free SH-4-54 and incubate for 30-60 minutes at 4°C. Pellet the beads and collect the supernatant containing the eluted STAT3.

-

Denaturing Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. The eluted proteins will be ready for SDS-PAGE analysis.

-

-